Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 g/mol . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate were not found in the search results, compounds containing the furan-3-carboxylate core, such as EEO-4,5-DHC, have been used as starting materials for the synthesis of diverse analogs.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)C1=C(OCC1=O)C .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.6 Ų and contains 12 heavy atoms . It has a complexity of 252 and does not contain any hydrogen bond donors but has 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .Scientific Research Applications
Scientific Field
Cytotoxicity Studies
Scientific Field
Anti-inflammatory Activity
Scientific Field
Apoptosis Induction
Scientific Field
Furoquinolone Synthesis
Scientific Field
Material Science Applications
Scientific Field
Anti-Proliferative Activity
Scientific Field
- Concentration-Dependent Studies: Different concentrations of the compound are used to determine the IC50 value. Results Summary: The compound significantly reduced the proliferation of HL-60 cells and induced apoptosis in a concentration-dependent manner .
Anti-Microbial Properties
Scientific Field
- Inhibition Assays: The growth inhibition of microbes is measured to assess the compound’s efficacy. Results Summary: Some derivatives showed promising anti-microbial activity against specific bacterial strains .
Chemical Research and Development
Scientific Field
- Analytical Techniques: Advanced techniques like NMR and mass spectrometry are used for characterization. Results Summary: The research has led to the creation of novel compounds that could be used in various industries .
Life Science Materials
Scientific Field
Perplexity and Burstiness Studies
Scientific Field
- Analysis: The performance of these models is analyzed in various linguistic tasks. Results Summary: The studies provide insights into the behavior of language models and their application in natural language processing.
Advanced Material Synthesis
Scientific Field
- Property Evaluation: The electronic and photonic properties of the materials are evaluated using various techniques. Results Summary: The synthesized materials exhibit improved or novel properties that could be beneficial for electronic and photonic applications.
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
properties
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
Record name | ST51035772 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate | |
CAS RN |
3511-34-0 | |
Record name | ST51035772 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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